Dryopteroside

Description

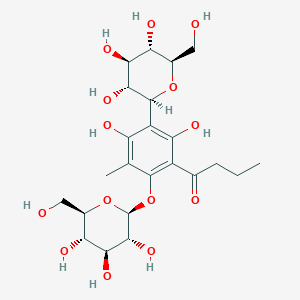

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O14 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-1-one |

InChI |

InChI=1S/C23H34O14/c1-3-4-8(26)11-16(30)12(22-19(33)17(31)14(28)9(5-24)35-22)13(27)7(2)21(11)37-23-20(34)18(32)15(29)10(6-25)36-23/h9-10,14-15,17-20,22-25,27-34H,3-6H2,1-2H3/t9-,10-,14-,15-,17+,18+,19-,20-,22+,23+/m1/s1 |

InChI Key |

TWUICSRNIRLCQO-YCXHVMDPSA-N |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)CO)O)O)O)O)C)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

dryopteroside |

Origin of Product |

United States |

Isolation and Purification Methodologies for Dryopteroside

Advanced Chromatographic Techniques for Dryopteroside Isolation

Advanced chromatographic techniques are central to the successful isolation of this compound, offering high resolution and efficiency. These methods include High-Speed Counter-Current Chromatography (HSCCC), preparative High-Performance Liquid Chromatography (HPLC), and traditional column chromatography coupled with solvent extraction.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible sample adsorption. nih.govtautobiotech.com This method is particularly advantageous for separating components with similar polarities from complex natural product extracts. nih.gov

In the context of this compound isolation from Dryopteris crassirhizoma rhizome (DCR) extract, HSCCC has been employed as a crucial enrichment step. nih.gov A typical HSCCC procedure involves the use of a two-phase solvent system. For instance, a mixture of n-butanol and water (e.g., in a 1:10 v/v ratio) can be used as the stationary phase, while a series of mobile phases with varying compositions of ethyl acetate, n-butanol, and water are employed for elution. nih.gov The separation is achieved by injecting the DCR extract, dissolved in a suitable solvent mixture, into the HSCCC coil and running the system in a tail-to-head mode. nih.gov The rotation of the coil generates a centrifugal force that retains the stationary phase while the mobile phase is pumped through, facilitating the partitioning and separation of compounds based on their differential distribution between the two liquid phases. nih.govwikipedia.org

The effectiveness of HSCCC lies in its ability to handle large sample capacities with relatively low solvent consumption, making it a cost-effective and efficient method for the initial fractionation of complex extracts. aocs.org

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound to a high degree of purity. acgpubs.orgmagtechjournal.com Following initial fractionation by methods like column chromatography, the enriched fractions containing this compound are subjected to preparative HPLC. acgpubs.org

This technique utilizes a high-pressure system to pump a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For this compound purification, reversed-phase columns, such as RP-C18, are commonly used. acgpubs.org The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.

A typical preparative HPLC strategy for this compound involves using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape. magtechjournal.com For example, a gradient program might start with a lower concentration of acetonitrile and gradually increase it over time to elute compounds with increasing hydrophobicity. nih.gov The effluent is monitored by a detector (e.g., UV), and the fractions corresponding to the this compound peak are collected. One study reported obtaining 300 mg of this compound from a purified fraction using preparative HPLC. acgpubs.org

Column Chromatography and Solvent Extraction Methods

The initial step in the isolation of this compound typically involves solvent extraction from the plant material. researchgate.netkumarmetal.com Dried and ground plant parts, such as the rhizomes of Dryopteris crassirhizoma, are extracted with solvents like methanol (B129727) or ethanol (B145695). nih.govmdpi.com The resulting crude extract is a complex mixture of various compounds. To simplify this mixture, liquid-liquid partitioning is often employed, where the crude extract is successively partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butyl alcohol. researchgate.net

The fraction containing the highest concentration of this compound is then subjected to various column chromatography techniques. acgpubs.orgresearchgate.net These techniques utilize a stationary phase packed into a column, through which a mobile phase is passed to separate the components of the mixture. Commonly used stationary phases for this compound isolation include:

Silica (B1680970) gel: A polar adsorbent used in normal-phase chromatography. acgpubs.org

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. acgpubs.org

Macroporous resin (e.g., AB-8): Used for adsorbing and desorbing compounds from aqueous solutions. acgpubs.org

Reversed-phase C18 (RP-C18): A nonpolar stationary phase used in reversed-phase chromatography. acgpubs.org

A multi-step column chromatography approach is often necessary. For instance, an extract might first be passed through a macroporous resin column, followed by silica gel column chromatography, and then Sephadex LH-20 column chromatography to progressively enrich the fraction containing this compound before final purification by preparative HPLC. acgpubs.org

Methodological Refinements in Isolation Protocols

Continuous advancements in analytical and separation technologies have led to refinements in the protocols for isolating natural products like this compound, enhancing both efficiency and purity.

One significant refinement is the development of hyphenated techniques, which combine two or more separation and/or detection methods to provide more comprehensive analysis and purification in a single run. A notable example is the online coupling of HSCCC with HPLC-Diode Array Detection (HSCCC-HPLC-DAD). nih.gov In this setup, the effluent from the HSCCC instrument is split, with one stream being collected and the other being directly analyzed by HPLC-DAD. nih.gov This allows for real-time monitoring of the purity of the fractions being eluted from the HSCCC, significantly improving the efficiency of the isolation process by eliminating the need for post-collection analysis of numerous fractions. nih.gov This strategy has been successfully applied to the preparative isolation of other natural compounds and holds great potential for streamlining the purification of this compound. nih.gov

Furthermore, the combination of affinity-based ultrafiltration with LC-MS/MS has been used to identify bioactive compounds directly from complex mixtures, a method that could be adapted for targeted isolation of compounds like this compound based on their biological activity. nih.govresearchgate.net These advanced, integrated approaches represent the forefront of natural product isolation, offering faster and more efficient pathways to obtaining pure compounds for further study. researchgate.net

| Compound Name |

| Acetonitrile |

| This compound |

| Ethyl acetate |

| n-Butanol |

| Methanol |

| Trifluoroacetic acid |

| Water |

| Isolation Technique | Stationary Phase/Solvent System | Key Findings | Reference |

| HSCCC | Stationary phase: n-butanol-water (1:10, v/v). Mobile phase: gradient of ethyl acetate, n-butanol, and water. | Enriched minor components from Dryopteris crassirhizoma extract, facilitating further purification. | nih.gov |

| Preparative HPLC | Reversed-phase C18 column with acetonitrile-water gradient. | Final purification step yielding high-purity this compound (300 mg obtained in one study). | acgpubs.org |

| Column Chromatography | Silica gel, Sephadex LH-20, Macroporous resin (AB-8), RP-C18. | Sequential use of different columns effectively fractionated the crude extract to isolate this compound. | acgpubs.org |

| Solvent Extraction | Methanol or ethanol for initial extraction, followed by partitioning with dichloromethane, ethyl acetate, etc. | Initial step to obtain a crude extract from plant material. | nih.govresearchgate.net |

| HSCCC-HPLC-DAD | Online coupling of HSCCC with HPLC for real-time purity monitoring. | Dramatically improves isolation efficiency by providing immediate purity data of eluted fractions. | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Approaches for Structural Determination

Spectroscopic methods form the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dryopteroside Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. numberanalytics.comemerypharma.comsolubilityofthings.com For this compound, both ¹H and ¹³C NMR spectroscopy have been crucial in piecing together its structure. acgpubs.org

¹H NMR spectral data reveals the chemical environment of protons within the molecule. Key signals for this compound, recorded in DMSO-d6 at 600 MHz, include a doublet at 5.57 ppm (J = 5.4 Hz), corresponding to the anomeric proton H-1', and another doublet at 5.09 ppm (J = 4.8 Hz) for the anomeric proton H-1″. acgpubs.org A multiplet observed between 2.98-3.11 ppm is assigned to the two protons at C-8, while a singlet at 2.10 ppm corresponds to the three protons of the acetyl group at C-11. acgpubs.org A multiplet at 1.58 ppm is attributed to the two protons at C-9, and a triplet at 0.88 ppm (J = 7.2 Hz) is characteristic of the three protons at C-10. acgpubs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. socratic.orgdrugbank.com In the case of this compound, spectra recorded in DMSO-d6 at 125 MHz show a distinct signal at 207.6 ppm, which is characteristic of the ketone carbonyl carbon (C-7). acgpubs.org Aromatic and olefinic carbons are observed at 160.2 ppm (C-4), 158.4 ppm (C-2), 155.6 ppm (C-6), 112.5 ppm (C-1), 110.6 ppm (C-5), and 109.3 ppm (C-3). acgpubs.org The anomeric carbons of the sugar moieties appear at 104.6 ppm (C-1″) and a signal at 74.6 ppm is assigned to C-1'. acgpubs.org The remaining carbon signals are assigned as follows: 81.7 (C-5′), 78.6 (C-3′), 77.3 (C-5″), 76.7 (C-3″), 74.6 (C-2″), 72.4 (C-2′), 70.4 (C-4″), 69.8 (C-4′), 61.5 (C-6″), and 60.7 (C-6′). acgpubs.org The aliphatic carbons of the side chain are found at 45.6 (C-8), 18.0 (C-10), 14.3 (C-9), and 9.6 (C-11). acgpubs.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d6. acgpubs.org

| Position | δH (ppm), J (Hz) | δC (ppm) |

|---|---|---|

| 1 | 112.5 | |

| 2 | 158.4 | |

| 3 | 109.3 | |

| 4 | 160.2 | |

| 5 | 110.6 | |

| 6 | 155.6 | |

| 7 | 207.6 | |

| 8 | 2.98-3.11 (m) | 45.6 |

| 9 | 1.58 (m) | 14.3 |

| 10 | 0.88 (t, 7.2) | 18.0 |

| 11 | 2.10 (s) | 9.6 |

| 1' | 5.57 (d, 5.4) | 74.6 |

| 2' | 72.4 | |

| 3' | 78.6 | |

| 4' | 69.8 | |

| 5' | 81.7 | |

| 6' | 60.7 | |

| 1'' | 5.09 (d, 4.8) | 104.6 |

| 2'' | 74.6 | |

| 3'' | 76.7 | |

| 4'' | 70.4 | |

| 5'' | 77.3 | |

| 6'' | 61.5 |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. thermofisher.comskin.sciencenih.gov In the analysis of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed. The ESI-MS spectrum of this compound shows a protonated molecular ion peak [M+H]⁺ at m/z 535, which corresponds to its molecular formula. acgpubs.org High-resolution mass spectrometry (HRMS) further confirms the elemental composition, providing a highly accurate mass measurement. rsc.orgresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structure of the molecule by revealing the connectivity of its constituent parts. udel.eduresearchgate.netnationalmaglab.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Contributions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the presence of chromophores, which are typically conjugated systems. technologynetworks.comwikipedia.orgunchainedlabs.com This technique is useful for confirming the presence of the phloroglucinol (B13840) ring system in this compound. wikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. acgpubs.org This provides information about the functional groups present in the molecule. The IR spectrum of a related chromone (B188151) glycoside showed absorption bands corresponding to hydroxyl, carbonyl, and aromatic functionalities, which are also expected to be present in the IR spectrum of this compound. acgpubs.org

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced resolution and sensitivity for the analysis of complex mixtures and the definitive identification of individual components.

LC-MS/MS and LC-QTOF-MS in this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. eag.comnih.gov This method is highly effective for the analysis of complex plant extracts, allowing for the separation and identification of individual compounds like this compound. bioxpedia.comeurl-pesticides.eu The initial LC separation isolates the compound of interest from the matrix, after which MS/MS analysis provides structural information through fragmentation patterns. creative-proteomics.com

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is another advanced hyphenated technique used in the analysis of natural products. nih.govrsc.orgmdpi.com It offers high mass accuracy and resolution, which is critical for the unambiguous identification of compounds in complex mixtures. mdpi.comresearchgate.net The use of LC-QTOF-MS in the analysis of Dryopteris species has enabled the identification of various bioactive components. mdpi.com This technique is particularly valuable for confirming the presence of known compounds like this compound and for identifying new, related structures. researchgate.netmdpi.com

Integration of Analytical Platforms for Enhanced Resolution

The characterization of complex natural products often necessitates the integration of multiple analytical platforms to achieve the required level of detail and confidence in structural assignments. wipo.intnih.govpharmaron.comwuxibiologics.com By combining data from various spectroscopic and chromatographic techniques, a more complete picture of the molecule can be constructed. For instance, the structural backbone elucidated by 1D and 2D NMR can be confirmed and refined using the accurate mass and fragmentation data from LC-QTOF-MS. acgpubs.orgmdpi.com This integrated approach, often employed in modern natural product research, ensures a thorough and accurate characterization of compounds like this compound. researchgate.netwipo.int

Biosynthesis and Chemical Synthesis Investigations of Dryopteroside

Elucidation of Dryopteroside Biosynthetic Pathways

The complete biosynthetic pathway of this compound has not been fully elucidated in its native plant species. However, based on extensive studies of other phloroglucinol (B13840) derivatives and glycosides in the plant kingdom, a scientifically robust putative pathway can be proposed. nih.govgoogle.com The biosynthesis is understood to occur in two major stages: the formation of the acylphloroglucinol aglycone and its subsequent C-glycosylation.

The core phloroglucinol ring structure is assembled via the polyketide pathway. illinois.edu This process begins with a starter molecule, an acyl-Coenzyme A (CoA) derivative, which undergoes sequential condensation with several molecules of malonyl-CoA, the extender unit. For this compound, the aglycone is a derivative of butyrophenone, suggesting that butyryl-CoA likely serves as the starter unit. This starter molecule is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS). illinois.edu In some plants, certain chalcone (B49325) synthase (CHS) enzymes, which are typically involved in flavonoid biosynthesis, have been shown to possess dual functionality, also acting as (phloriso)valerophenone synthases. nih.gov These enzymes can utilize alternative starter-CoA molecules, such as isovaleryl-CoA or isobutyryl-CoA, to produce various acylphloroglucinol aglycones. nih.gov Following the condensation steps, the resulting linear polyketide chain undergoes an intramolecular Claisen-type cyclization and aromatization to yield the substituted phloroglucinol core.

The second critical stage is the attachment of a glucose molecule to the aglycone. This compound is a C-glycoside, meaning the sugar is attached via a stable carbon-carbon bond to the aromatic ring, rather than a more common and labile O-glycosidic bond. mdpi.com This C-glycosylation is a highly specific enzymatic reaction catalyzed by a C-glycosyltransferase. These enzymes activate a sugar donor, typically UDP-glucose, and facilitate the electrophilic substitution of a proton on the electron-rich phloroglucinol ring with the sugar moiety. While the specific glycosyltransferase responsible for this compound formation in Dryopteris species has yet to be isolated and characterized, this enzymatic step is essential for the synthesis of the final natural product. iu.edu

Table 1: Proposed Key Intermediates and Enzymes in this compound Biosynthesis

| Step | Precursor(s) | Key Enzyme (Proposed) | Intermediate/Product |

|---|---|---|---|

| 1. Chain Initiation | Butyryl-CoA | Butyrophenone Synthase (Type III PKS) | - |

| 2. Chain Elongation | 3x Malonyl-CoA | Butyrophenone Synthase (Type III PKS) | Linear Polyketide |

| 3. Cyclization/Aromatization | Linear Polyketide | Butyrophenone Synthase (Type III PKS) | Acylphloroglucinol Aglycone |

**4.2. Synthetic Strategies for this compound and Analogues

The chemical synthesis of phloroglucinol-containing natural products is an active area of research, driven by their diverse biological activities. However, the synthesis of complex molecules like this compound presents considerable obstacles.

As of this writing, a total synthesis of this compound has not been reported in the scientific literature. The molecule's structure presents several significant synthetic hurdles that make its total synthesis a formidable challenge.

The primary difficulties include:

Regiocontrol: The phloroglucinol core is highly activated and prone to multiple, often uncontrolled, electrophilic substitutions. Achieving selective functionalization at specific positions on the ring requires sophisticated protecting group strategies and precisely controlled reaction conditions.

C-Glycosylation: The construction of the C-glycosidic bond is one of the most challenging aspects. Unlike O-glycosylation, forming a C-C bond between an anomeric carbon of a sugar and an aromatic ring is inherently difficult. It often requires harsh conditions that are incompatible with the sensitive, poly-hydroxylated phloroglucinol aglycone. Stereoselective control to obtain the correct anomer of the glucose unit adds another layer of complexity.

Stability: The acylphloroglucinol core is sensitive to both acidic and basic conditions and can be prone to oxidation or rearrangement, limiting the range of applicable chemical reactions.

While this compound remains an unrealized target, the field of total synthesis is constantly evolving. beilstein-journals.org Advances in catalysis, the development of milder reaction conditions, and novel strategies for C-glycosylation may one day enable the construction of this complex natural product. epfl.ch The pursuit of such architecturally complex molecules serves as a major driver for innovation in synthetic organic chemistry. nih.govwikipedia.org

Although the total synthesis of this compound is yet to be achieved, significant progress has been made in the synthesis of simpler acylphloroglucinol derivatives and analogues. These efforts are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

A common and effective strategy for creating the acylphloroglucinol skeleton is the Friedel-Crafts acylation of phloroglucinol or its protected derivatives. ufrgs.branu.edu.au This reaction uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group onto the aromatic ring. By varying the acylating agent, a wide range of derivatives can be produced.

Another approach involves the Vilsmeier-Haack reaction , which introduces a formyl group onto the phloroglucinol ring using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). mdpi.com The resulting aldehyde can then be subjected to further modifications, such as reduction to a methyl group or conversion into other functional groups, to generate diverse structures. mdpi.com These foundational methods provide access to the core aglycone structures related to this compound, allowing for the exploration of the chemical space around this class of natural products.

Table 2: Selected Synthetic Methodologies for Phloroglucinol Derivatives

| Method | Reagents | Purpose | Resulting Structure Type | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phloroglucinol, Acyl Chloride, AlCl₃ | Introduction of an acyl side chain | Acylphloroglucinols | ufrgs.branu.edu.au |

| Vilsmeier-Haack Reaction | Phloroglucinol, POCl₃, DMF | Formylation of the aromatic ring | Formylphloroglucinols | mdpi.com |

| Vilsmeier Product Reduction | Formylphloroglucinol, NaBH₃CN | Reduction of aldehyde to methyl group | Methylphloroglucinols | mdpi.com |

Preclinical Biological Activity and Mechanistic Studies

Anti-inflammatory Response Pathways

Dryopteroside has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO). researchgate.netexlibrisgroup.comnih.gov In a study investigating phytochemicals from the rhizomes of Dryopteris crassirhizoma, this compound was evaluated for its effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and BV2 microglia cells. researchgate.netexlibrisgroup.comnih.gov The results showed that this compound effectively inhibited NO production in a dose-dependent manner in both cell lines, indicating its potential as an anti-inflammatory agent. researchgate.netexlibrisgroup.comnih.gov The half-maximal inhibitory concentration (IC50) was determined to be 11.35 μM in RAW264.7 cells and 16.79 μM in BV2 cells. exlibrisgroup.comnih.gov

Table 3: Inhibition of Nitric Oxide (NO) Production by this compound

| Cell Line | Stimulant | Compound | IC50 Value (μM) |

| RAW264.7 Macrophages | LPS | This compound | 11.35. exlibrisgroup.comnih.gov |

| BV2 Microglia | LPS | This compound | 16.79. exlibrisgroup.comnih.gov |

Cellular and Molecular Targets in Inflammation Models

This compound and associated phloroglucinols from Dryopteris species demonstrate significant anti-inflammatory properties by targeting key molecular pathways. A primary mechanism is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was shown to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 11.35 μM. researchgate.net Other related phloroglucinols isolated from Dryopteris crassirhizoma also showed potent inhibitory effects on NO production. researchgate.net

The anti-inflammatory effects of these compounds are closely linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. spandidos-publications.comnih.gov NF-κB is a critical transcription factor that orchestrates the expression of many pro-inflammatory genes. Extracts from Dryopteris crassirhizoma have been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. spandidos-publications.comnih.gov This inhibition of NF-κB activation subsequently suppresses the expression of downstream inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net By mitigating the production of NO and prostaglandins, these phloroglucinol (B13840) compounds effectively reduce the inflammatory response at a molecular level.

Table 1: Inhibition of Nitric Oxide (NO) Production by Phloroglucinols in LPS-Stimulated Macrophages

| Compound | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| This compound | RAW264.7 | 11.35 | researchgate.net |

| Compound 1 | RAW264.7 | 13.41 | researchgate.net |

| Compound 3 | RAW264.7 | 25.51 | researchgate.net |

Antioxidant System Modulation

The antioxidant capabilities of this compound and related phloroglucinols are a significant aspect of their biological profile, contributing to their therapeutic potential by mitigating oxidative stress.

Phloroglucinol derivatives isolated from Dryopteris crassirhizoma have been evaluated for their ability to scavenge free radicals using standard in vitro assays. nih.govscispace.com In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the phloroglucinols flavaspidic acid PB and flavaspidic acid AB demonstrated moderate activity, with IC50 values of 71.7 μM and 76.3 μM, respectively. nih.govscispace.com These compounds were also tested for their capacity to scavenge superoxide (B77818) radicals, yielding IC50 values of 58.6 μM and 64.4 μM, respectively. nih.govscispace.com This hydrogen-donating ability is central to neutralizing reactive oxygen species and terminating oxidative chain reactions.

Table 2: Radical Scavenging Activity of Phloroglucinol Derivatives from Dryopteris crassirhizoma

| Compound | Assay | IC50 (μM) | Source |

|---|---|---|---|

| Flavaspidic Acid PB | DPPH Scavenging | 71.7 | nih.govscispace.com |

| Flavaspidic Acid AB | DPPH Scavenging | 76.3 | nih.govscispace.com |

| Flavaspidic Acid PB | Superoxide Scavenging | 58.6 | nih.govscispace.com |

| Flavaspidic Acid AB | Superoxide Scavenging | 64.4 | nih.govscispace.com |

Lipid peroxidation (LPO) is a key pathological process involving the oxidative degradation of lipids in cell membranes. Phloroglucinols have shown a remarkable ability to inhibit this process. Flavaspidic acids PB and AB, isolated from D. crassirhizoma, exhibited potent inhibitory activity against LPO in rat brain homogenates, with IC50 values of 12.9 μM and 13.1 μM, respectively. nih.govscispace.com This level of activity is comparable to, and in the case of flavaspidic acid PB, slightly superior to the standard antioxidant α-tocopherol (Vitamin E), which had an IC50 of 15.6 μM in the same assay. nih.govscispace.com This potent inhibition of lipid peroxidation highlights the ability of these compounds to protect cellular membranes from oxidative damage.

Table 3: Inhibition of Lipid Peroxidation (LPO) by Phloroglucinol Derivatives

| Compound | Assay Model | IC50 (μM) | Source |

|---|---|---|---|

| Flavaspidic Acid PB | Rat Brain Homogenate | 12.9 | nih.govscispace.com |

| Flavaspidic Acid AB | Rat Brain Homogenate | 13.1 | nih.govscispace.com |

| α-tocopherol (Positive Control) | Rat Brain Homogenate | 15.6 | nih.govscispace.com |

| Butylated Hydroxy Anisole (BHA) (Positive Control) | Rat Brain Homogenate | 10.8 | nih.govscispace.com |

Free Radical Scavenging Capabilities

Antimicrobial and Antiviral Efficacy

Beyond their anti-inflammatory and antioxidant effects, phloroglucinols from Dryopteris have been evaluated for their efficacy against pathogenic microbes and viruses.

Phloroglucinol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net In a study of compounds from D. crassirhizoma, the derivative filixic acid ABA showed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 2.5 μg/mL for both strains. researchgate.net Furthermore, an n-hexane extract of D. crassirhizoma, which is rich in phloroglucinols like flavaspidic acid AB and norflavaspidic acid AB, was highly active against S. aureus and methicillin-resistant S. aureus (MRSA), with an MIC of 3.125 μg/mL. researchgate.netnih.gov Flavaspidic acids PB and AB have also been specifically identified as being highly active against Bacillus subtilis and S. aureus. researchgate.net

Table 4: Minimum Inhibitory Concentration (MIC) of Dryopteris Phloroglucinols Against Gram-Positive Bacteria

| Compound/Extract | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Filixic Acid ABA | Staphylococcus aureus | 2.5 | researchgate.net |

| Filixic Acid ABA | Staphylococcus epidermidis | 2.5 | researchgate.net |

| D. crassirhizoma n-hexane extract | Staphylococcus aureus | 3.125 | nih.gov |

| D. crassirhizoma n-hexane extract | MRSA | 3.125 | nih.gov |

The antiviral potential of phloroglucinols is an emerging area of research, with several compounds from Dryopteris species showing promising activity. Derivatives isolated from Dryopteris atrata have been tested against multiple viruses. researchgate.netexlibrisgroup.comnih.gov Dryatraol C was effective against influenza A virus (H1N1) and respiratory syncytial virus (RSV), with IC50 values of 5.5 μM and 11.9 μM, respectively. researchgate.netexlibrisgroup.comnih.gov Other derivatives, Dryatraols F-H, showed considerable inhibitory activity against herpes simplex virus type 1 (HSV-1), with IC50 values ranging from 2.6 to 6.3 μM. researchgate.netexlibrisgroup.comnih.gov Mechanistic studies suggest that some of these compounds may act by interfering with the late stages of the viral replication cycle. researchgate.netexlibrisgroup.com

Table 5: Antiviral Activity of Phloroglucinol Derivatives from Dryopteris atrata

| Compound | Virus | IC50 (μM) | Source |

|---|---|---|---|

| Dryatraol C | Influenza A (H1N1) | 5.5 | researchgate.netexlibrisgroup.comnih.gov |

| Dryatraol C | Respiratory Syncytial Virus (RSV) | 11.9 | researchgate.netexlibrisgroup.comnih.gov |

| Dryatraol F | Herpes Simplex Virus 1 (HSV-1) | 6.3 | researchgate.netexlibrisgroup.comnih.gov |

| Dryatraol G | Herpes Simplex Virus 1 (HSV-1) | 2.6 | researchgate.netexlibrisgroup.comnih.gov |

| Dryatraol H | Herpes Simplex Virus 1 (HSV-1) | 4.1 | researchgate.netexlibrisgroup.comnih.gov |

Inhibition of Melanin Synthesis in Cellular Models

Investigations in Cell-Based Assays (Excluding Human Clinical Data)

While direct studies on the antiproliferative activity of isolated this compound are limited in the reviewed literature, research on related compounds from the Dryopteris genus provides context. Certain cycloartane (B1207475) glycosides isolated from Asplenium ruprechtii have demonstrated significant cytotoxic effects against human leukemia (HL-60) and liver cancer (HepG2) cell lines, with IC₅₀ values ranging from 18 to 60 μM. mdpi.com Extracts from other plants have also been evaluated for antiproliferative properties against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (LNCaP), and melanoma (C32), using methods like the sulforodamine B (SRB) assay. nih.govscielo.sa.cr However, specific IC₅₀ values for this compound against cancer cell lines were not identified in the available search results.

Other compounds isolated from Dryopteris species have shown different in vitro activities. For example, certain phloroglucinols exhibited inhibitory effects on neuraminidase with IC₅₀ values as low as 18.59 μM, indicating antiviral potential. researchgate.net Other metabolites have demonstrated α-glucosidase inhibition, suggesting a potential role in carbohydrate metabolism modulation. researchgate.net

| Compound/Extract | Assay | Observed Activity | Reference |

|---|---|---|---|

| This compound | Tyrosinase Inhibition | Identified as one of 22 active tyrosinase inhibitors in DCR extract. | nih.govresearchgate.net |

| Dryocrassin ABBA | Neuraminidase Inhibition | IC₅₀ value of 18.59 ± 4.53 μM. | researchgate.net |

| Filixic acid ABA | Neuraminidase Inhibition | IC₅₀ value of 29.57 ± 2.48 μM. | researchgate.net |

| Phloroglucinol Derivatives | α-Glucosidase Inhibition | Compounds showed potent inhibition, some stronger than acarbose. | researchgate.net |

Antiproliferative Activity in Select Cancer Cell Lines

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a molecule to its biological activity, guiding the design of more potent and selective compounds. collaborativedrug.comwikipedia.org

Detailed SAR studies focusing specifically on derivatives of this compound were not extensively available in the reviewed literature. However, SAR analyses of other compounds from the Dryopteris genus and of tyrosinase inhibitors in general offer valuable insights. For other acylphloroglucinols from Dryopteris crassirhizoma, studies have shown that variations in the acyl groups on the filicinic acid units can modulate antiviral activity. mdpi.com

In the broader context of tyrosinase inhibitors, SAR studies often reveal that the presence and position of hydroxyl groups on an aromatic ring are crucial for activity. encyclopedia.pub Molecular docking simulations for various inhibitors have shown that interactions with copper ions and key histidine residues in the active site of tyrosinase are critical for potent inhibition. researchgate.netthieme-connect.de For example, the docking of catechin-7-O-α-L-rhamnopyranoside, another glycoside, with tyrosinase showed interactions through its aromatic ring and various hydrophobic and hydrogen bonds, resulting in competitive inhibition. medsci.org Similar principles would apply to this compound and its potential derivatives, where modifications to the phenolic structure or the glycosidic moiety would likely alter its binding affinity for the tyrosinase active site and thus modulate its biological activity. nih.gov

Isolation and Extraction of Dryopteroside

Extraction from Natural Sources

The initial step in obtaining dryopteroside involves the extraction of plant material, typically the rhizomes of Dryopteris species like D. crassirhizoma. capes.gov.brresearchgate.net Common extraction methods include maceration or reflux with solvents such as ethanol (B145695) or methanol (B129727). nih.govmdpi.comzobodat.at The choice of solvent and extraction technique can significantly influence the yield and purity of the crude extract. biorxiv.org Supercritical fluid extraction using CO2 has also been explored as an efficient and environmentally friendly method for extracting bioactive compounds from Dryopteris species. mdpi.comresearchgate.net

Chromatographic Purification Methods

Following extraction, the crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound. researchgate.net Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. cytivalifesciences.com A typical purification scheme might involve column chromatography on silica (B1680970) gel, followed by further purification using techniques like Sephadex LH-20 gel permeation chromatography or preparative high-performance liquid chromatography (HPLC). zobodat.atnih.govchromatographyonline.comsquarespace.com The fractions are monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.

Q & A

Q. How is Dryopteroside identified and characterized in plant extracts?

Methodological Answer: Identification involves chromatographic (e.g., HPLC, TLC) and spectroscopic techniques (NMR, MS) to isolate and confirm its structure. For reproducibility, experimental protocols must detail solvent systems, column parameters, and spectral data acquisition settings. Cross-validation with authenticated standards and spectral libraries is critical .

Q. What are the common challenges in synthesizing this compound?

Methodological Answer: Challenges include stereochemical control during synthesis and achieving high purity. Researchers should employ asymmetric catalysis or enzymatic resolution to address stereoisomerism. Purity validation via HPLC-PDA (photodiode array detection) and comparison to natural isolates is recommended .

Q. What analytical techniques are used to validate this compound purity and stability?

Methodological Answer: Stability studies utilize accelerated degradation assays (e.g., heat, light, pH stress) monitored via UPLC-MS. Purity is assessed using hyphenated techniques like LC-MS/MS, with quantification against certified reference materials. Data should include peak purity indices and mass balance calculations .

Q. What are the known metabolic pathways of this compound in model organisms?

Methodological Answer: Metabolite profiling involves in vitro hepatic microsomal assays and in vivo pharmacokinetic studies. Techniques like HRMS and radioisotope labeling track phase I/II metabolites. Data interpretation requires alignment with metabolic databases (e.g., HMDB) and statistical tools for pathway enrichment analysis .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound to maximize yield and bioactivity?

Methodological Answer: Use response surface methodology (RSM) to model variables (solvent polarity, temperature, extraction time). Bioactivity-guided fractionation with cell-based assays (e.g., cytotoxicity screening) identifies optimal fractions. Validate scalability using pilot-scale extraction systems .

Q. How can contradictions in reported bioactivity data for this compound be reconciled?

Methodological Answer: Conduct meta-analyses of dose-response curves across studies, adjusting for variables like cell line specificity or assay conditions. Use systematic review frameworks (PRISMA) to evaluate bias and heterogeneity. Comparative studies under standardized protocols (e.g., ISO guidelines) reduce variability .

Q. What in silico strategies predict this compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model binding affinities and conformational stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Q. How should studies on this compound’s pharmacokinetics be designed to ensure translational relevance?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. In vivo studies should use multiple species (rodent, non-rodent) and route-specific dosing (oral, IV). Include LC-MS/MS for plasma concentration-time profiling and tissue distribution analysis .

Q. What strategies address discrepancies in this compound’s cytotoxicity data across cancer models?

Methodological Answer: Standardize assays using CLSI guidelines for cell viability (MTT, ATP luminescence). Control for culture conditions (hypoxia, serum concentration) and genetic drift in cell lines. Combinatorial screens with chemotherapeutic agents may reveal context-specific synergies .

Q. How can researchers assess this compound’s synergistic effects with other phytochemicals?

Methodological Answer: Use checkerboard assays or isobolographic analysis to calculate combination indices (CI). Transcriptomic profiling (RNA-seq) identifies pathway crosstalk. Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.